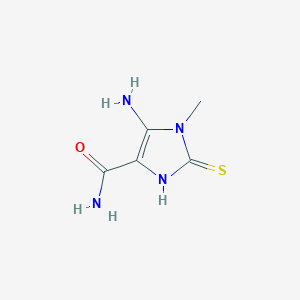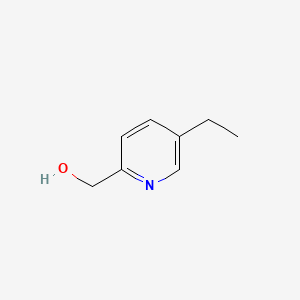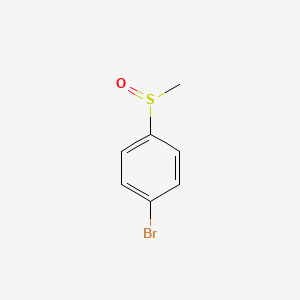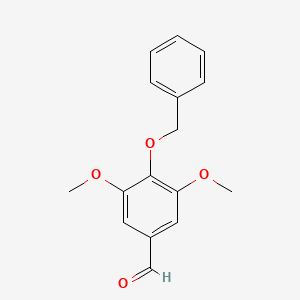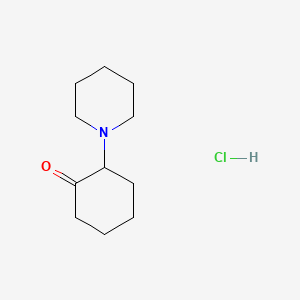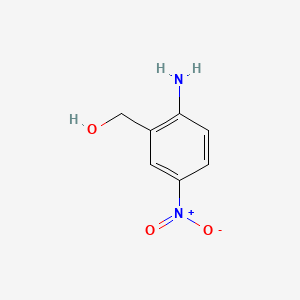
2-Amino-5-nitrobenzyl alcohol
Vue d'ensemble
Description
The compound of interest, 2-Amino-5-nitrobenzyl alcohol, is a chemical that has been studied in various contexts due to its biological and chemical properties. It is related to aminobenzyl alcohols (ABAs) and nitrobenzyl alcohols (NBAs), which have been shown to induce morphological transformations in Syrian hamster embryo (SHE) cells and affect intercellular communication . Additionally, 2-nitrobenzyl alcohol derivatives have been utilized for photoaffinity labeling and crosslinking with amine selectivity, indicating their potential in drug discovery and protein engineering .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and pathways. For instance, the synthesis of N-(2-chloro-5-nitrobenzyl) amino acids has been achieved through alkylation of amino acid esters, which is a precursor step to creating N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives . Moreover, 2-Hydroxybenzyl alcohols have been linked with 2-nitropropane anions in a SRN1 reaction to produce 2-(2-methyl-2-nitropropyl)phenols, which upon catalytic hydrogenation yield amines .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-nitrobenzyl alcohol and its derivatives is crucial for their reactivity and biological activity. The presence of both amino and nitro groups in the molecule suggests potential for various interactions and transformations. For example, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines .
Chemical Reactions Analysis
Chemical reactions involving 2-Amino-5-nitrobenzyl alcohol and its related compounds are diverse. The metabolites of 2-nitrotoluene and 2,6-dinitrotoluene, which include 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, have been shown to bind covalently to DNA, indicating a complex metabolic activation pathway involving various enzymes and co-factors . The reactivity of these compounds with DNA suggests potential genotoxic effects, which are important considerations in toxicology studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-5-nitrobenzyl alcohol are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the ability of nitrobenzyl alcohols to undergo phototriggered labeling and crosslinking suggests that they have photo-reactive properties . The intercellular communication effects observed with ABAs and NBAs indicate that these compounds can interact with cellular components, which is likely influenced by their physical and chemical characteristics .
Applications De Recherche Scientifique
Phototriggered Labeling and Crosslinking
- 2-Nitrobenzyl alcohol derivatives have been used for photoaffinity labeling and crosslinking of biomolecules due to their amine selectivity. This application is significant in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Peptide Release Mechanisms
- The photoinduced conversion of 2-Nitrobenzyl compounds to nitroso derivatives has been studied, focusing on their applications in peptide release. This research provides insights into the conversion mechanisms and quantum yields of such processes (Nakayama et al., 2011).
Dithiocarbamate Synthesis
- The interaction of nitrophenyl-containing 1,2-amino alcohols with organyl halides to form dithiocarbamic acids has been studied. This research highlights different reactivities in acylation reactions, contributing to the field of synthetic chemistry (Tursynova, 2022).
Photochemical Reaction Mechanisms
- Studies on 2-Nitrobenzyl alcohols reveal their potential for forming 2-nitroso hydrates through dual proton transfer, a process important in photochemical reactions (Gáplovský et al., 2005).
Synthesis of DNA Minor-Groove-Binding Agents
- 3-Acetamido-5-nitrobenzyl acetate, derived from 3-amino-5-nitrobenzyl alcohol, serves as an intermediate in synthesizing DNA minor-groove-binding polybenzamide agents, highlighting its role in biochemical research (Khan et al., 2007).
Enhancing Peptide Charge in Mass Spectrometry
- m-Nitrobenzyl alcohol has been utilized to increase the charge state of protonated peptides in electrospray ionization mass spectrometry, improving the analysis of peptides and phosphopeptides (Kjeldsen et al., 2007).
Secondary Metabolism of Dinitrobenzyl Glucuronide
- The secondary metabolism of dinitrobenzyl glucuronide related to the production of genotoxic compounds in rats has been studied, indicating the metabolic pathways and health implications (Mori et al., 2000).
Safety And Hazards
2-Amino-5-nitrobenzyl alcohol is harmful if swallowed . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .
Orientations Futures
The use of 2-Amino-5-nitrobenzyl alcohol in light-induced primary amines and o-nitrobenzyl alcohols cyclization has shown potential in drug discovery, chemical biology, and protein engineering . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .
Propriétés
IUPAC Name |
(2-amino-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALBFKUNCXFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998483 | |
| Record name | (2-Amino-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzyl alcohol | |
CAS RN |
77242-30-9 | |
| Record name | 2-Amino-5-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77242-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077242309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Amino-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

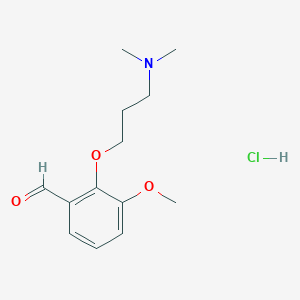
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)
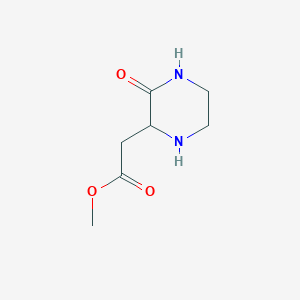

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)

